molecular formula C12H13NO4 B021023 4-Benzyl-5-oxomorpholine-3-carboxylic acid CAS No. 106910-79-6

4-Benzyl-5-oxomorpholine-3-carboxylic acid

Cat. No.: B021023
CAS No.: 106910-79-6
M. Wt: 235.24 g/mol
InChI Key: LAHROJZLGLNLBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-5-oxomorpholine-3-carboxylic acid is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . It is characterized by a morpholine ring substituted with a benzyl group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-5-oxomorpholine-3-carboxylic acid typically involves the reaction of morpholine derivatives with benzyl halides under controlled conditions. One common method includes the use of benzyl chloride and morpholine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-5-oxomorpholine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Benzyl-5-oxomorpholine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-Benzyl-5-oxomorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-5-oxomorpholine-2-carboxylic acid
  • 4-Benzyl-5-oxomorpholine-4-carboxylic acid
  • 4-Benzyl-5-oxomorpholine-6-carboxylic acid

Uniqueness

4-Benzyl-5-oxomorpholine-3-carboxylic acid is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

4-benzyl-5-oxomorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11-8-17-7-10(12(15)16)13(11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHROJZLGLNLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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O=C(O)C(CO)N(Cc1ccccc1)C(=O)CCl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-benzyl-5-oxomorpholine-3-carboxylic acid in the synthesis of 3-aryloxymethylmorpholine hydrochloride appetite suppressants?

A1: this compound serves as a key starting material in the synthesis of 3-aryloxymethylmorpholine hydrochloride appetite suppressants [, ]. The research focuses on achieving chemoselective reduction of this compound and its derivatives under various metal hydride reducing conditions. This specific reduction is crucial to avoid ring enlargement side reactions and ensure the unambiguous synthesis of the desired appetite suppressants.

Q2: What challenges are associated with the reduction of this compound in this synthesis?

A2: The presence of multiple functional groups within the this compound structure poses a challenge for selective reduction. The researchers investigated various metal hydride reducing conditions to achieve chemoselectivity, specifically targeting the carboxylic acid group while leaving the morpholine ring intact [, ]. This selective reduction is crucial to prevent undesired ring enlargement side reactions and ensure the formation of the target 3-aryloxymethylmorpholine hydrochloride structure.

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